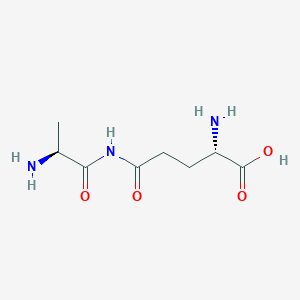

N5-(L-Alanyl)-L-glutamine

Description

Structure

3D Structure

Properties

CAS No. |

1821721-75-8 |

|---|---|

Molecular Formula |

C8H15N3O4 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-6(12)3-2-5(10)8(14)15/h4-5H,2-3,9-10H2,1H3,(H,14,15)(H,11,12,13)/t4-,5-/m0/s1 |

InChI Key |

XEMDRWVKLPUYDR-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)CC[C@@H](C(=O)O)N)N |

Canonical SMILES |

CC(C(=O)NC(=O)CCC(C(=O)O)N)N |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of N5 L Alanyl L Glutamine

Chemical Synthesis Approaches for N5-(L-Alanyl)-L-glutamine

Traditional chemical synthesis of this compound involves multi-step processes that necessitate the use of protecting groups to ensure the specific formation of the desired peptide bond. google.comresearchgate.net These methods, while effective in producing the compound, are often complex and present several drawbacks for large-scale industrial production. google.com

One documented method involves the following sequence:

Preparation of Phthaloyl-L-alanine : L-alanine is reacted with phthalic anhydride.

Acyl Halogenation : The resulting phthaloyl-L-alanine is treated with a halogenating agent to create a more reactive acyl halide.

Esterification of L-glutamic acid : L-glutamic acid is esterified, for instance with methanol (B129727), under acidic conditions.

Condensation : The phthaloyl-L-alanyl halide is condensed with the L-glutamic acid monoester in an alkaline environment.

Ammonolysis and Deprotection : The intermediate product undergoes ammonolysis and the removal of the phthaloyl protecting group using ammonium (B1175870) hydroxide (B78521) to yield this compound. google.com

Another approach involves the reaction of D-2-chloropropionic acid with thionyl chloride, followed by a Schotten-Baumann reaction with L-glutamine and subsequent ammonolysis. researchgate.net A significant challenge in chemical synthesis is the potential for racemization of the amino acid substrates, which can lead to the formation of undesired stereoisomers, such as D-alanyl-L-glutamine. researchgate.net The complexity, cost, and use of hazardous materials limit the appeal of these chemical routes for widespread application. google.com

Enzymatic Production Methodologies

Enzymatic synthesis offers a promising alternative to chemical methods, characterized by high specificity, milder reaction conditions, and improved environmental compatibility. acs.org The development of recombinant DNA technology has particularly accelerated the use of microbial systems for efficient dipeptide production. google.com

Genetically engineered microorganisms are now at the forefront of this compound production. The primary hosts utilized are Escherichia coli and the yeast Pichia pastoris.

Escherichia coli : As a well-characterized and easily manipulated host, E. coli has been extensively used for expressing enzymes capable of dipeptide synthesis. nih.gov Two key enzymes have been successfully expressed in E. coli for this purpose:

α-amino acid ester acyltransferase (SAET) from Sphingobacterium siyangensis. nih.govnih.gov

L-amino acid α-ligase (Lal) from Bacillus subtilis. nih.govnih.gov This enzyme is notable as it directly synthesizes dipeptides from unprotected amino acids in a process that depends on ATP, which can prevent the formation of longer oligopeptides. nih.gov

Pichia pastoris : This yeast is employed as a "safer" host organism compared to E. coli because it does not produce endotoxins, a critical consideration for compounds intended for clinical applications. nih.gov Recombinant P. pastoris has been successfully engineered to express the α-amino acid ester acyltransferase from S. siyangensis (SsAet). nih.gov Research has shown that optimizing the gene sequence (codon optimization) for expression in yeast can lead to a significant, approximately 2.5-fold, increase in the production of this compound compared to strains with the original gene sequence. nih.gov

The efficiency of biosynthetic pathways is fundamentally dependent on the catalytic properties of the enzymes involved.

α-amino acid ester acyltransferase (SsAet/SAET) : This enzyme, originally identified in Sphingobacterium siyangensis, is a cornerstone of several enzymatic production strategies. nih.govnih.gov It catalyzes the formation of this compound by transferring an L-alanyl group from an L-alanine ester (like L-alanine methyl ester) to L-glutamine. nih.gov Further protein engineering efforts have focused on improving its activity. For instance, studies have shown that SsAet can be subject to N-glycosylation when expressed in yeast hosts, a modification that can negatively impact its catalytic efficiency. nih.gov Identifying and removing the specific N-glycosylation site (the asparagine residue at position 442) resulted in a novel yeast biocatalyst with markedly improved activity. nih.gov

L-amino acid α-ligase (Lal) : Discovered in Bacillus subtilis, this enzyme offers a different catalytic approach. It directly joins two free amino acids in an ATP-dependent manner. nih.gov Lal possesses a broad substrate specificity, enabling it to synthesize 44 different dipeptides, including this compound. nih.gov A key advantage of Lal is its high fidelity; it does not produce longer peptides (e.g., tripeptides) or dipeptides containing D-amino acids, ensuring a purer product. nih.gov

Maximizing the yield and efficiency of dipeptide synthesis requires careful optimization of various reaction parameters.

For the production using α-amino acid ester acyltransferase in recombinant Pichia pastoris , several conditions were optimized. The ideal temperature for the enzymatic reaction was found to be 28 °C, and the optimal pH was 8.5. nih.gov The choice and ratio of substrates were also critical; using L-alanine methyl ester hydrochloride (AlaOMe) as the acyl donor and adjusting the molar ratio of AlaOMe to L-glutamine to 1.5:1 led to a significant increase in yield. nih.gov Furthermore, the conditions for inducing enzyme expression in the yeast were fine-tuned to cultivation for 3 days at 26 °C with a 1.5% methanol supplement. nih.gov

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 28 °C |

| Reaction pH | 8.5 |

| Substrate Ratio (AlaOMe:Gln) | 1.5:1 |

| Induction Temperature | 26 °C |

| Induction Time | 3 days |

| Inducer (Methanol) | 1.5% (v/v) |

In systems using recombinant E. coli , optimization has led to impressive results. One study using an E. coli strain overexpressing α-amino acid ester acyltransferase achieved a maximum molar yield of 94.7% with a productivity of 1.89 g/L/min. nih.gov Another reported a total yield of 69.7 g/L in just 40 minutes. nih.gov

For the L-amino acid α-ligase (Lal) system in E. coli , optimization involved significant metabolic engineering of the host strain. To boost production, native genes responsible for degrading dipeptides (pepA, pepB, pepD, pepN, dpp) were deleted. nih.gov Simultaneously, the intracellular supply of the precursor amino acids, alanine (B10760859) and glutamine, was increased by overexpressing a heterologous L-alanine dehydrogenase and deregulating the glutamine biosynthesis pathway. nih.gov Because high expression of the Lal enzyme was found to inhibit cell growth, its expression was placed under the control of a promoter that is active only in the stationary phase of cell growth. nih.gov This metabolically engineered strain was able to produce over 100 mM of this compound without requiring the addition of external amino acids to the culture medium. nih.gov

| Microbial System | Enzyme | Reported Yield/Productivity | Reference |

|---|---|---|---|

| E. coli | α-amino acid ester acyltransferase | 94.7% (molar yield); 1.89 g/L/min | nih.gov |

| E. coli | α-amino acid ester acyltransferase | 69.7 g/L in 40 min | nih.gov |

| P. pastoris | α-amino acid ester acyltransferase | 63.5% (molar yield) | nih.gov |

| E. coli | L-amino acid α-ligase | >100 mM | nih.gov |

Biochemical Metabolism and Physiological Roles of N5 L Alanyl L Glutamine

Hydrolysis and Release of Constituent Amino Acids (L-Alanine and L-Glutamine)

N5-(L-alanyl)-L-glutamine is readily broken down in the body into L-alanine and L-glutamine. google.com This breakdown, or hydrolysis, is a crucial first step for its metabolic utilization. The stability of the dipeptide is pH-dependent, with maximal stability observed around a pH of 6.0. nih.gov However, under physiological conditions, it is efficiently cleaved. capricorn-scientific.com

Two primary degradation pathways have been identified for L-alanyl-L-glutamine in aqueous solutions: the cleavage of the peptide bond and the deamination of the amide group. nih.gov The hydrolysis process can be influenced by both acidic and basic conditions. evitachem.com In a cellular context, peptidases present in the culture medium can hydrolyze L-alanyl-L-glutamine, gradually releasing L-alanine and L-glutamine for cellular uptake and use. elabscience.com This controlled release mechanism prevents the rapid degradation and ammonia (B1221849) formation associated with free L-glutamine, making the dipeptide a more stable source for cellular nutrition. capricorn-scientific.comelabscience.com

The rate of degradation of glutamine dipeptides is influenced by the N-terminal amino acid residue. nih.gov The following table illustrates the decreasing order of the rate constants for several glutamine dipeptides. nih.gov

| Dipeptide | Relative Rate of Degradation |

| Glycyl-L-glutamine | Fastest |

| L-alanyl-L-glutamine | ↓ |

| L-leucyl-L-glutamine | ↓ |

| L-valyl-L-glutamine | ↓ |

| L-isoleucyl-L-glutamine | Slowest |

| This table is based on the findings that the rate constants of glutamine dipeptides decreased in the order: Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, and Ile-Gln. nih.gov |

Integration into Cellular Amino Acid Pools and Nitrogen Flux

Once hydrolyzed, the released L-alanine and L-glutamine are incorporated into the body's free amino acid pool. mdpi.com This pool is in a constant state of flux, influenced by dietary intake and protein turnover within tissues. libretexts.org L-glutamine is the most abundant free amino acid in the bloodstream and plays a central role in transporting nitrogen between different organs. mdpi.comscielo.br

Both L-alanine and L-glutamine act as crucial non-toxic carriers of ammonia from peripheral tissues, such as skeletal muscle, to the liver for disposal through the urea (B33335) cycle. libretexts.org In skeletal muscle, the glucose-alanine cycle facilitates the transport of nitrogen. Ammonia resulting from amino acid breakdown is transferred to form glutamate (B1630785), which is then converted with pyruvate (B1213749) to alanine (B10760859). libretexts.org Alanine is subsequently released into the bloodstream and taken up by the liver. libretexts.org

Glutamine, synthesized in peripheral tissues by glutamine synthetase, also serves as a major transporter of nitrogen to the liver. libretexts.org In the liver, the enzyme glutaminase (B10826351) deaminates glutamine, releasing ammonia for the urea cycle. libretexts.org This intricate system of nitrogen transport and metabolism underscores the importance of a steady supply of these amino acids, which can be provided by the breakdown of this compound.

Contribution to Intermediary Metabolism

The constituent amino acids of this compound, L-alanine and L-glutamine, are pivotal players in various intermediary metabolic pathways, contributing to nitrogen and carbon metabolism, as well as serving as precursors for essential biomolecules.

L-glutamine is a primary nitrogen donor for the synthesis of a wide range of nitrogen-containing compounds. thermofisher.com Its amide nitrogen is utilized in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as amino sugars. mdpi.com The enzyme glutamine synthetase is a key regulator in assimilating ammonia into organic compounds, highlighting the central role of glutamine in nitrogen metabolism. frontiersin.org

The transport of nitrogen in the form of alanine and glutamine is essential for maintaining nitrogen balance in the body. google.comlibretexts.org This is particularly important under conditions of increased metabolic stress, where the demand for these amino acids is elevated. google.com

Beyond its role in nitrogen transport, L-glutamine serves as a significant carbon source for the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. thermofisher.comnih.gov Glutamine is converted to glutamate, which can then be metabolized to α-ketoglutarate, an intermediate of the TCA cycle. scielo.br This process, known as anaplerosis, replenishes the TCA cycle intermediates that are utilized for biosynthetic purposes. nih.govnih.gov

In many proliferating cells, glutamine is a preferred anaplerotic precursor. nih.gov The replenishment of TCA cycle intermediates is crucial for maintaining the cycle's function as both a bioenergetic and biosynthetic hub. nih.govuu.nl L-alanine also contributes to carbon metabolism through its conversion to pyruvate, which can either enter the TCA cycle or be used for gluconeogenesis. nih.gov

The following table summarizes the key anaplerotic pathways: researchgate.net

| Anaplerotic Pathway | Enzyme | Location |

| Pyruvate Carboxylation | Pyruvate carboxylase | Central Nervous System (primarily) |

| Propionyl-CoA Carboxylation | Propionyl-CoA carboxylase | Various tissues |

| Transamination | Glutamic pyruvic transaminases | Muscle (highly important) |

As a key nitrogen donor, L-glutamine is essential for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. mdpi.com The amide group of glutamine is incorporated into the purine ring and the pyrimidine ring, making it a fundamental precursor for nucleic acid biosynthesis. mdpi.com

Furthermore, L-glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. thermofisher.comnih.gov Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. biomedres.us The glutamate component is derived from glutamine. scielo.brresearchgate.net Studies have shown that supplementation with L-alanyl-L-glutamine can increase glutathione biosynthesis and preserve glutathione stores in tissues, thereby enhancing the body's antioxidant defenses. nih.govresearchgate.net

The following table presents data from a study investigating the effect of L-alanyl-L-glutamine (ALA-GLN) supplementation on serum glutamine and glutathione concentrations, as well as liver glutathione content in rats. nih.govresearchgate.net

| Parameter | Standard Parenteral Nutrition (STD) Group | ALA-GLN Supplemented Group | P-value |

| Serum Glutamine (µmol/L) | 505 ± 39 | 687 ± 50 | < 0.05 |

| Serum Glutathione (µmol/L) | 7 ± 3 | 14 ± 5 | < 0.01 |

| Liver Glutathione (µmol/g tissue) | 4.4 ± 1.6 | 6.9 ± 2.5 | < 0.05 |

Enzymatic Interactions and Metabolic Fate (e.g., Peptidase Activity)

The metabolic fate of this compound is initiated by the action of peptidases. elabscience.com These enzymes are responsible for cleaving the peptide bond and releasing the individual amino acids. nih.gov In a study on the degradation kinetics of various glutamine dipeptides, it was observed that the rate of hydrolysis is influenced by the N-terminal amino acid. nih.gov

In microorganisms like E. coli, which possess numerous peptidases for protein turnover, the degradation of dipeptides is a significant metabolic process. nih.gov The development of enzymatic production methods for L-alanyl-L-glutamine has also highlighted the role of specific enzymes, such as α-amino acid ester acyltransferase, in its synthesis. nih.gov The enzymatic hydrolysis of N-acylated-L-amino acids has been a subject of study, providing insights into the substrate specificity of various enzymes. acs.org Ultimately, the released L-alanine and L-glutamine are metabolized through their respective pathways, contributing to the various physiological processes discussed previously. google.com

Cellular and Molecular Mechanisms Governed by N5 L Alanyl L Glutamine

Cellular Uptake Mechanisms and Peptide Transport Systems (e.g., Human Oligopeptide Transporter 1)

Unlike free amino acids, N5-(L-Alanyl)-L-glutamine is absorbed intact in the small intestine. This dipeptide structure provides greater stability in aqueous solutions compared to L-glutamine alone. The absorption is mediated by specific and efficient dipeptide transport carrier systems present on the apical membrane of intestinal epithelial cells. These carriers demonstrate a high affinity for di- and tripeptides and are distinct from the transport systems for free amino acids.

A key transporter involved in this process is the Human Oligopeptide Transporter 1 (hPepT1), also known as SLC15A1. hPepT1 is a high-capacity, low-affinity, proton-dependent transporter responsible for the uptake of a broad range of di- and tripeptides from dietary proteins and peptide-like drugs. Once inside the enterocytes, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-glutamine. These amino acids are then utilized by the cell or transported into the bloodstream to be distributed throughout the body. This transport mechanism via peptide carriers like hPepT1 allows for more efficient glutamine bioavailability compared to the ingestion of free L-glutamine, a significant portion of which can be metabolized by enterocytes before reaching systemic circulation.

Modulation of Cellular Physiology in Experimental Models

Following its uptake and hydrolysis, the released L-glutamine and L-alanine from this compound participate in and modulate a variety of cellular functions. The following sections explore its impact on cell viability, stress responses, and protective pathways in various experimental settings.

This compound has demonstrated significant effects on promoting cell viability and counteracting apoptosis in a range of experimental models. In a murine model of weanling undernutrition, supplementation with alanyl-glutamine led to an increase in intestinal epithelial proliferation and a reduction in apoptosis. Similarly, in vitro studies using mouse small intestinal epithelial (MSIE) cells showed that alanyl-glutamine increased proliferation and reduced apoptosis scu.edu.au.

In cultured Chinese hamster ovary (CHO) cells, the substitution of L-glutamine with this compound in the culture medium resulted in a reduced ratio of apoptosis, contributing to enhanced cell growth and productivity of monoclonal antibodies nih.gov. The protective effects also extend to models of oxidant and endotoxin-induced injury. In cultured neonatal pig enterocytes (IPEC-1 cells), this compound dose-dependently reduced cell death induced by hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS) nih.gov. An in vivo study in a piglet model of endotoxemia confirmed these findings, showing that alanyl-glutamine administration ameliorated intestinal injury and reduced the expression of active caspase-3, a key executioner of apoptosis.

Furthermore, in a mouse model of acute liver injury induced by LPS and D-galactosamine, treatment with this compound significantly alleviated hepatic apoptosis. This was evidenced by a marked decrease in the number of TUNEL-positive hepatocytes and reduced protein levels of cleaved caspase-3 in the liver nih.gov.

| Experimental Model | Cell/Tissue Type | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| Murine model of weanling undernutrition | Intestinal Epithelium | Increased proliferation, reduced apoptosis | Improved villous height and crypt depth. | scu.edu.au |

| In Vitro Cell Culture | Mouse Small Intestinal Epithelial (MSIE) Cells | Increased proliferation, reduced apoptosis | Measured by MTS and bromodeoxyuridine assays. | scu.edu.au |

| In Vitro Cell Culture | Chinese Hamster Ovary (CHO) Cells | Reduced apoptosis | Associated with lower ammonia (B1221849) production. | nih.gov |

| In Vitro Cell Culture | Neonatal Pig Enterocytes (IPEC-1) | Reduced H₂O₂- or LPS-induced cell death | Dose-dependent protective effect. | nih.gov |

| Piglet Model of Endotoxemia | Small Intestine | Reduced intestinal expression of active caspase-3 | Ameliorated intestinal injury. | |

| Mouse Model of Acute Liver Injury | Liver (Hepatocytes) | Alleviated hepatic apoptosis | Decreased TUNEL-positive cells and cleaved caspase-3. | nih.gov |

This compound plays a crucial role in the regulation of cellular oxidative stress. In a mouse model of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine, treatment with alanyl-glutamine was found to suppress oxidative stress. This protective effect was associated with an elevation of the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPX), as well as increased levels of glutathione (GSH) in the liver nih.gov.

In an in vitro model using AML-12 cells, alanyl-glutamine significantly reduced cell toxicity induced by hydrogen peroxide (H₂O₂), further confirming its direct antioxidant effects nih.gov. Additionally, studies in trained rats have shown that oral supplementation with alanyl-glutamine improves the redox status in skeletal muscle. This was evidenced by increased muscle concentrations of L-glutamine and GSH, and a reduction in the ratio of glutathione disulfide (GSSG) to GSH scu.edu.au. These findings indicate that this compound enhances cellular antioxidant defenses, in part by providing a substrate for the synthesis of GSH, a key intracellular antioxidant.

This compound has been shown to exert significant anti-inflammatory effects by modulating cytokine production and inflammatory signaling pathways. In a mouse model of LPS-induced acute liver injury, alanyl-glutamine treatment inhibited the accumulation of macrophages in the liver and suppressed the production of pro-inflammatory factors nih.gov. In vitro studies using RAW264.7 macrophages confirmed these findings, showing that alanyl-glutamine markedly downregulated the LPS-induced expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) nih.gov.

In a mouse model of allergic asthma, alanyl-glutamine reduced the production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid and alleviated inflammatory infiltration in lung tissue researchgate.net. Furthermore, in a rat model of resistance exercise, supplementation with alanyl-glutamine led to a reduction in the activation of Nuclear Factor-kappa B (NF-κB) p65 and attenuated plasma levels of TNF-α and IL-1β, while increasing the anti-inflammatory cytokines IL-6 and IL-10 nih.govcambridge.org. Research has also indicated that pretreatment with glutamine can suppress T-helper cell-associated cytokine expression, which may in turn reduce the production of inflammatory mediators and leukocyte infiltration into tissues, thereby ameliorating the severity of acute colitis induced by dextran sulfate sodium fao.org.

Autophagy is a cellular process of self-degradation that is crucial for maintaining cellular homeostasis, especially under conditions of stress. This compound, by serving as a source of glutamine, can modulate this process. In a mouse model of acute liver injury induced by LPS/D-Gal, treatment with alanyl-glutamine was observed to greatly regulate autophagy in the liver nih.govresearchgate.net.

Studies focusing on glutamine have shown that it induces autophagy in intestinal epithelial cells under both basal and stressed conditions, such as heat and oxidative stress. This induction of autophagy by glutamine is mediated through the inhibition of the mTOR (mammalian target of rapamycin) and p38 MAP kinase pathways nih.gov. By promoting autophagy, glutamine helps to clear damaged organelles and misfolded proteins, thereby contributing to cell survival and preventing apoptosis during physiological stress nih.gov. Conversely, glutamine deprivation has been shown to induce autophagy in porcine intestinal epithelial cells, suggesting a complex regulatory role for this amino acid in the autophagic process that is dependent on cellular context and stress conditions nih.gov.

The heat shock response is a highly conserved cellular defense mechanism characterized by the synthesis of heat shock proteins (HSPs), which act as molecular chaperones to protect cells from stress-induced damage. This compound has been shown to enhance this protective response. In rats subjected to resistance exercise, oral supplementation with alanyl-glutamine increased the levels of HSP70 in the extensor digitorum longus muscle and in peripheral blood mononuclear cells nih.govcambridge.org. This increase in HSP70 was associated with reduced muscle damage and inflammation, indicating a cytoprotective effect nih.gov.

Similarly, in a rat model of endotoxic shock, alanyl-glutamine administration was found to induce the expression of HSP70 in the heart, aorta, lung, and liver nih.gov. This induction of HSP70 contributed to the protective effects of alanyl-glutamine, which included improved vascular reactivity and reduced inflammatory cytokine release nih.gov. Further research has established that glutamine is a potent and clinically relevant enhancer of HSP expression, which can protect against mortality and attenuate end-organ injury in endotoxemic shock physiology.orgnih.gov. Studies in trained rats also demonstrated that alanyl-glutamine supplementation increased the expression of muscle HSP70, which was linked to improved redox defenses and attenuated markers of muscle damage scu.edu.aunih.gov.

Effects on Gene Expression and Intracellular Signaling Cascades (e.g., Nrf2, NF-κB, mTORC1)

This compound, a stable dipeptide of L-alanine and L-glutamine, exerts significant influence over cellular function by modulating key intracellular signaling pathways and altering gene expression. Its effects are particularly notable on cascades that govern inflammation, cell growth, and stress responses, such as NF-κB, mTORC1, and Nrf2.

NF-κB Signaling: this compound has demonstrated anti-inflammatory effects through its regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical regulator of inflammatory responses, and its activation leads to the expression of pro-inflammatory cytokines. acs.orgnih.gov Studies have shown that this compound administration can suppress inflammatory reactions by inhibiting NF-κB activation. acs.orgnih.gov For instance, in models of dextran sulfate sodium (DSS)-induced acute colitis, the dipeptide was found to ameliorate colitis by inhibiting the PI3K-Akt/NF-κB/STAT3 pathways. acs.org Similarly, in lipopolysaccharide-induced liver injury, this compound pretreatment reduced the expression of pro-inflammatory factors including TNF-α and IL-6, which are downstream of the NF-κB pathway. nih.gov These findings suggest that this compound can attenuate inflammatory responses by downregulating this key signaling cascade. nih.govnih.gov

mTORC1 Signaling: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, particularly amino acids. nih.govnih.gov this compound, by providing a stable source of glutamine, serves as a key activator of the mTORC1 pathway. nih.gov In murine jejunal enteroids, both glutamine and this compound were shown to activate mTOR signaling, leading to the phosphorylation of downstream targets like the p70 ribosomal protein S6 kinase (p70S6K) and ribosomal protein S6. nih.gov This activation is crucial for promoting intestinal stem cell proliferation and crypt expansion. nih.gov The mTORC1 pathway's sensitivity to glutamine is a critical mechanism for cellular nutrient sensing, and this compound effectively engages this pathway to support anabolic processes. nih.govembopress.orgembopress.orgresearchgate.net

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress. While direct studies on this compound's effect on Nrf2 are limited, the metabolism of its constituent amino acid, glutamine, is closely linked to this pathway. Glutamine deprivation has been shown to induce an increase in G6PD expression mediated through the activation of Nrf2 in colon cancer cells. mdpi.com Nrf2 redirects glucose and glutamine into anabolic pathways to support cell proliferation and maintain redox homeostasis. core.ac.uk Given that this compound supplementation can improve the skeletal redox status and attenuate oxidative stress, it is plausible that its mechanisms involve the modulation of Nrf2-related antioxidant responses. caymanchem.com

Gene Expression: Supplementation with this compound has been shown to directly alter the expression of various genes. In growing laying hens, dietary this compound led to increased mRNA levels of genes related to growth factors (IGF-1, IGFBP-5) and immune markers (IL-1, IL-2, IL-6). mdpi.com In a study using the porcine intestinal epithelial cell line IPEC-J2, this compound treatment significantly increased the mRNA expression of the peptide transporter PepT1. ucdavis.edu This suggests that the dipeptide can upregulate its own transport mechanism, potentially enhancing its cellular uptake and subsequent metabolic effects.

Modulation of Signaling Pathways by this compound

| Signaling Pathway | Effect | Key Findings | References |

|---|---|---|---|

| NF-κB | Inhibition | Suppresses inflammatory responses by inhibiting the PI3K-Akt/NF-κB/STAT3 cascade. | acs.orgnih.govnih.gov |

| mTORC1 | Activation | Promotes cell growth and proliferation by activating mTOR signaling and phosphorylation of p70S6K and S6. | nih.govkisti.re.kr |

| Nrf2 | Modulation (Inferred via Glutamine) | Glutamine metabolism, supported by the dipeptide, is linked to Nrf2 activation, which regulates redox homeostasis and anabolic pathways. | mdpi.comcore.ac.uk |

Specific Cellular Responses in Distinct Cell Lines and Primary Cell Cultures

The effects of this compound have been characterized in a variety of in vitro models, demonstrating its utility and specific actions in different cell types.

Epithelial and Enterocyte Cell Lines: In intestinal cell lines, this compound consistently promotes proliferation, survival, and barrier function.

IEC-6 Cells (Rat Intestinal Epithelium): Supplementation with the dipeptide enhanced cell proliferation and migration in cells previously damaged by the chemotherapy agent 5-fluorouracil. nih.gov

IPEC-1 Cells (Porcine Neonatal Enterocytes): Both this compound and glutamine were shown to prevent cell death induced by oxidants (H₂O₂) or endotoxins (lipopolysaccharide). researchgate.net

IPEC-J2 Cells (Porcine Intestinal Epithelium): The dipeptide improved the proliferation of these enterocytes. ucdavis.edu

Immune and Pancreatic Cell Lines: this compound also modulates immune and endocrine cell functions.

T-lymphocytes: In cultures of human peripheral blood mononuclear cells, the dipeptide stimulated T-lymphocyte proliferation in a dose-dependent manner, an effect comparable to that of glutamine alone. nih.govresearchgate.net

BRIN-BD11 Cells (Insulin-secreting β-cells): The dipeptide protected these cells from the inflammatory effects of exposure to lipopolysaccharide-treated primary macrophages. caymanchem.comtoku-e.com This protection was associated with the restoration of the glutamine-glutathione axis, maintenance of mitochondrial metabolism, and preservation of insulin (B600854) secretion pathways. scu.edu.au

Industrial and Other Cell Lines: The stability of this compound makes it a valuable supplement in biotechnological applications.

AML-12 Cells (Mouse Hepatocytes): In an in vitro model of oxidative stress, this compound significantly reduced cell toxicity induced by hydrogen peroxide. nih.gov

RAW264.7 Cells (Mouse Macrophages): The dipeptide was shown to suppress the inflammatory response induced by lipopolysaccharide in these immune cells. nih.gov

Primary Cell Cultures: Studies using primary cell cultures, which more closely mimic in vivo conditions, confirm the beneficial effects of this compound.

Murine Jejunal Enteroids: In these three-dimensional primary cultures derived from intestinal crypts, this compound is required for maximal expansion. nih.gov It promotes the proliferation of crypt domains and can rescue intestinal stem cells from a state of quiescence induced by glutamine deprivation, largely through the activation of mTOR signaling. nih.gov

Human Normal Peritoneal Fibroblasts: In primary cultures, this compound was found to affect key markers of postoperative tissue fibrosis, such as hypoxia-inducible factor (HIF)-1α and type I collagen. researchgate.net

Cellular Responses to this compound in Various Culture Models

| Cell Type/Line | Origin | Observed Cellular Response | References |

|---|---|---|---|

| CHO Cells | Chinese Hamster Ovary | Enhanced antibody production, reduced apoptosis. | caymanchem.comtoku-e.comnih.gov |

| IEC-6 | Rat Intestinal Epithelium | Improved proliferation and migration after 5-FU-induced damage. | nih.gov |

| BRIN-BD11 | Rat Pancreatic β-cell | Protection against inflammatory challenge, improved insulin secretion. | caymanchem.comtoku-e.comscu.edu.au |

| T-lymphocytes | Human Primary PBMCs | Increased proliferation. | nih.govresearchgate.net |

| Murine Jejunal Enteroids | Mouse Primary Intestinal Crypts | Promoted crypt expansion and regeneration via mTOR signaling. | nih.gov |

| IPEC-1 | Porcine Neonatal Enterocytes | Prevention of oxidant- or endotoxin-induced cell death. | researchgate.net |

| AML-12 | Mouse Hepatocyte | Reduced H₂O₂-induced oxidative stress and cell toxicity. | nih.gov |

Applications of N5 L Alanyl L Glutamine in Advanced Research Methodologies

Role in Mammalian Cell Culture Media Optimization

The optimization of mammalian cell culture media is critical for the successful production of biopharmaceuticals and for conducting reliable cell-based research. N5-(L-Alanyl)-L-glutamine offers significant advantages over the direct use of L-glutamine, which is prone to degradation.

Provision of Stable L-Glutamine Source for Cell Proliferation

L-glutamine is an essential amino acid for proliferating mammalian cells, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids. sartorius.comcellseco.comsci-hub.se However, free L-glutamine is notoriously unstable in liquid culture media, spontaneously degrading into pyroglutamate (B8496135) and ammonia (B1221849). evonik.comsigmaaldrich.com This degradation depletes a critical nutrient and introduces toxic byproducts.

This compound is a dipeptide that is highly stable in aqueous solutions, even at 37°C. cellseco.comtoku-e.com Cells readily take up the dipeptide, where intracellular peptidases cleave it, releasing L-alanine and L-glutamine. This provides a consistent and sustained supply of L-glutamine, supporting robust cell proliferation and viability. caissonlabs.com The use of this dipeptide ensures that L-glutamine is available to the cells throughout the culture period, overcoming the limitations posed by the instability of free L-glutamine. cellseco.comcaissonlabs.com

Mitigation of Ammonia Accumulation and Associated Cellular Toxicity

A major consequence of the spontaneous and metabolic breakdown of L-glutamine is the accumulation of ammonia in the culture medium. sci-hub.seevonik.com Ammonia is toxic to mammalian cells and can negatively impact cell growth, viability, and protein production. toku-e.comnih.gov High concentrations of ammonia can inhibit cell growth and alter cellular metabolism. sci-hub.senih.gov

Enhancement of Cell Growth Kinetics and Productivity (e.g., Monoclonal Antibody Production)

The stable supply of L-glutamine and the reduction of ammonia toxicity translate directly to improved cell growth kinetics and increased productivity of desired biomolecules, such as monoclonal antibodies (MAbs). toku-e.comnih.gov In studies involving Chinese Hamster Ovary (CHO) cells, a common cell line for MAb production, the complete replacement of L-glutamine with this compound in both basal and feed media resulted in maximized MAb titers. nih.gov

Data Table: Effect of this compound on Monoclonal Antibody Production in Fed-Batch CHO Cell Culture

| Supplement Combination (Basal-Feed) | Maximum Viable Cell Density (x10^5 cells/mL) | Final Monoclonal Antibody Titer (mg/L) |

|---|---|---|

| L-Glutamine – L-Glutamine | 47.68 | 246 |

| L-Glutamine – this compound | 45.83 | 441 |

| This compound – this compound | (Slightly lower than Gln-Gln) | 478 |

This table is based on data presented in a study on anti-CD20 chimeric antibody-producing CHO cells. nih.gov

Extension of Cell Culture Media Shelf-Life

The instability of free L-glutamine is a primary factor limiting the shelf-life of complete cell culture media, especially when stored at 4°C. cellseco.comresearchgate.net The degradation of L-glutamine and the subsequent accumulation of ammonia can render the media suboptimal for cell culture even before its use. nih.gov

By substituting L-glutamine with the heat-stable this compound, the shelf-life of the culture medium can be significantly extended. cellseco.com This stability allows for the preparation of large batches of complete media, improving consistency and reducing the frequency of media preparation. sartorius.comcellseco.com

Investigations in Pre-clinical In Vitro and In Vivo Disease Models

The cytoprotective properties of this compound extend beyond cell culture optimization and are being investigated in various preclinical models of disease.

Organ Injury Models (e.g., Ischemia-Reperfusion Injury in Lung Transplants, Acute Liver Injury)

Ischemia-Reperfusion Injury in Lung Transplants: Ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality following lung transplantation. mdpi.com Research has explored the protective effects of adding this compound to preservation solutions for donor lungs. In a rat lung transplant model, donor lungs preserved with a solution containing the dipeptide showed significant improvements during reperfusion compared to controls. nih.govresearchgate.net These improvements included reduced peak airway pressure, higher dynamic compliance, and better oxygenation ability. nih.govresearchgate.net Histological analysis revealed reduced lung injury, apoptosis, and oxidative stress. nih.govresearchgate.net These findings suggest that this compound helps to mitigate the cellular damage associated with the lack of blood flow and its subsequent restoration.

Data Table: Functional Outcomes in a Rat Lung Transplant Model with this compound Supplementation

| Parameter | Control Group | This compound Group |

|---|---|---|

| Peak Airway Pressure | Higher | Significantly Lower |

| Dynamic Compliance | Lower | Significantly Higher |

| Oxygenation Index | Lower | Significantly Higher |

This table summarizes findings from a study on ischemia-reperfusion injury in rat lung transplants. researchgate.net

Acute Liver Injury: In models of acute liver injury, this compound has demonstrated hepatoprotective effects. nih.govnih.gov In a rat model of hepatic ischemia-reperfusion injury, pretreatment with the dipeptide provided significant tolerance to the liver against damage. nih.gov This protective effect was associated with the preservation of glutathione (B108866) (GSH) content and the regulation of apoptosis-related proteins Bcl-2 and Bax. nih.gov

Furthermore, in a mouse model of lipopolysaccharide-induced acute liver injury, treatment with this compound significantly attenuated liver damage. nih.govnih.gov This was evidenced by reduced plasma levels of key liver enzymes.

Data Table: Effect of this compound on Plasma Liver Enzymes in a Mouse Model of Acute Liver Injury

| Parameter | Control (Injury Model) | This compound Treated |

|---|---|---|

| Alanine (B10760859) Transaminase (ALT) | Elevated | Significantly Reduced |

| Aspartate Transaminase (AST) | Elevated | Significantly Reduced |

| Lactate Dehydrogenase (LDH) | Elevated | Significantly Reduced |

This table is based on data from a study on lipopolysaccharide-induced liver injury in mice. nih.gov

Modulation of Metabolic Homeostasis in Animal Models (e.g., Glucose and Lipid Metabolism in Obese Models)

This compound has been investigated for its potential to modulate metabolic homeostasis in various animal models, with studies yielding divergent results depending on the specific metabolic condition and model organism. Research in diet-induced obesity models has explored the dipeptide's influence on key metabolic parameters. In a study involving B6.129SF2/J mice fed a high-fat diet (HFD) for 20 weeks, subsequent supplementation with this compound for 8 weeks did not lead to significant alterations in body weight, fat pad mass, fasting glucose, or total cholesterol when compared to the HFD control group. nih.gov While the HFD successfully induced insulin (B600854) resistance, the dipeptide supplementation did not improve insulin sensitivity in this specific model. nih.gov

Conversely, studies in other metabolic disease models have shown some positive effects. In streptozotocin-induced diabetic Wistar rats, supplementation with this compound for thirty days resulted in improvements in fructosamine (B8680336) and transaminase levels, indicating better glycemic control and liver function. nih.gov However, another study focusing on Wistar rats undergoing an eight-week resistance training program found that supplementation with this compound increased adiposity and unfavorably altered the lipid profile by increasing total cholesterol and LDL-cholesterol. nih.gov These findings suggest that the metabolic effects of this compound can be context-dependent, influenced by factors such as the underlying physiological state (e.g., diabetes vs. diet-induced obesity) and concurrent physiological stressors like physical training. nih.govnih.govnih.gov

Table 1: Effects of this compound on Metabolic Parameters in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| High-Fat Diet-Fed B6.129SF2/J Mice | No significant changes in body weight, fat pad, fasted glucose, total cholesterol, or insulin sensitivity. | nih.gov |

| Streptozotocin-Induced Diabetic Wistar Rats | Improved fructosamine and transaminase levels. | nih.gov |

| Wistar Rats Undergoing Resistance Training | Increased adiposity; elevated total cholesterol and LDL-cholesterol. | nih.gov |

Modulation of the Immune System in Animal Models

The immunomodulatory properties of this compound have been documented in several animal models, highlighting its role in both systemic and mucosal immunity. As a stable source of glutamine, a crucial fuel for immune cells, the dipeptide influences various aspects of the immune response. mdpi.comnih.gov

In studies with growing laying hens, dietary supplementation with this compound was shown to enhance immune parameters. Specifically, it led to an increase in serum Immunoglobulin G (IgG) levels, as well as the production of key cytokines, including Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Interleukin-6 (IL-6). mdpi.com In a different context, research on rats undergoing resistance training showed that the dipeptide supplementation increased the concentration of the anti-inflammatory cytokines IL-6 and IL-10 in epididymal adipose tissue. nih.gov

Furthermore, in a model of endotoxin-induced intestinal stress, this compound demonstrated protective and anti-inflammatory effects. In neonatal piglets challenged with lipopolysaccharide (LPS), oral administration of the dipeptide reduced the intestinal expression of Toll-like receptor-4 (TLR4), a key receptor in the inflammatory cascade. nih.gov This was accompanied by a decrease in the expression of the pro-apoptotic protein active caspase-3 and the inflammatory transcription factor NF-kappa B, ultimately ameliorating intestinal injury. nih.govresearchgate.net These findings underscore the dipeptide's capacity to modulate immune responses, ranging from enhancing systemic immune markers to providing anti-inflammatory protection at the mucosal level.

Table 2: Immunomodulatory Effects of this compound in Animal Models

| Animal Model | Immune Parameter | Effect | Reference |

|---|---|---|---|

| Growing Laying Hens | Immunoglobulin G (IgG) | Increased | mdpi.com |

| Interleukin-1 (IL-1) | Increased | mdpi.com | |

| Interleukin-2 (IL-2) | Increased | mdpi.com | |

| Interleukin-6 (IL-6) | Increased | mdpi.com | |

| LPS-Challenged Neonatal Piglets | Toll-like receptor-4 (TLR4) Expression | Reduced | nih.gov |

| Active Caspase-3 Expression | Reduced | nih.gov | |

| NF-kappa B Expression | Reduced | nih.gov | |

| Rats Undergoing Resistance Training | Interleukin-6 (IL-6) in Adipose Tissue | Increased | nih.gov |

| Interleukin-10 (IL-10) in Adipose Tissue | Increased | nih.gov |

Studies on Enterocyte Function and Intestinal Barrier Integrity in Animal Models

This compound plays a significant role in maintaining enterocyte health and preserving intestinal barrier integrity, particularly under conditions of physiological stress. Glutamine is a primary energy source for enterocytes, and the dipeptide form ensures its stable delivery to the gut. mdpi.comnih.gov

In a murine model of malnutrition-associated enteropathy, weanling mice supplemented with this compound showed significant improvements in intestinal morphology and function. researchgate.netnih.gov Compared to unsupplemented controls, the treated group exhibited increased villous height and crypt depth, enhanced transmucosal resistance, and improved epithelial proliferation-to-apoptosis ratio. researchgate.netnih.gov These results indicate a restorative effect on the gut's architectural and functional integrity.

Studies using models of intense physical stress have also demonstrated the protective effects of the dipeptide. In trained rats subjected to acute exhaustive exercise, a condition known to compromise the intestinal barrier, pretreatment with this compound prevented the exercise-induced increase in intestinal paracellular leakage. scielo.brnih.gov This protective mechanism was associated with the modulation of tight junction proteins; specifically, the dipeptide prevented the upregulation of claudin-2, a pore-forming protein, while also influencing the gene expression of occludin and Zonula occludens 1 (ZO-1). scielo.brnih.govresearchgate.net Similarly, in LPS-challenged neonatal piglets, this compound administration ameliorated intestinal injury, further highlighting its role in preserving gut barrier function during inflammatory challenges. nih.gov

Table 3: Effects of this compound on Intestinal Integrity in Animal Models

| Animal Model | Parameter | Effect of this compound | Reference |

|---|---|---|---|

| Malnourished Weanling Mice | Villous Height & Crypt Depth | Increased | researchgate.netnih.gov |

| Transmucosal Resistance | Increased | researchgate.netnih.gov | |

| Epithelial Proliferation | Increased | researchgate.netnih.gov | |

| Epithelial Apoptosis | Reduced | researchgate.netnih.gov | |

| Trained Rats (Exhaustive Exercise) | Intestinal Paracellular Leakage | Prevented Increase | scielo.brnih.gov |

| Claudin-2 Gene Expression | Prevented Upregulation | nih.gov | |

| Occludin & ZO-1 Gene Expression | Modulated | nih.gov | |

| LPS-Challenged Neonatal Piglets | Intestinal Injury | Ameliorated | nih.gov |

Advanced Analytical and Quantification Methodologies for N5 L Alanyl L Glutamine

Spectroscopic Detection Systems (e.g., Fluorescence Detection after Derivatization)

Fluorescence detection offers a highly sensitive and selective alternative for quantifying compounds that are not naturally fluorescent. This approach requires a chemical derivatization step where a fluorescent tag is attached to the analyte prior to analysis.

For N5-(L-Alanyl)-L-glutamine, precolumn derivatization with o-phthaldialdehyde (OPA) has been shown to be a robust method. sci-hub.se OPA reacts with the primary amine group of the dipeptide, yielding a highly fluorescent isoindole derivative that can be easily detected. This method is compatible with complex matrices like cell culture broth, exhibits a broad linear dynamic range, and can be integrated into existing amino acid analysis protocols. sci-hub.senih.gov Gradient optimization is sometimes necessary to achieve adequate separation from other medium components or metabolites. sci-hub.se

Other fluorogenic reagents commonly used for derivatizing amino acids and peptides include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). acs.orgacs.orgproquest.com These reagents react with primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent derivatives, significantly enhancing detection sensitivity in HPLC or capillary electrophoresis systems. acs.orgproquest.com

Impurity Profiling and Stability Assessment in Research-Grade Formulations

Ensuring the purity and stability of this compound formulations is crucial. The dipeptide can degrade through pathways such as cleavage of the peptide bond or deamination of the amide group. nih.gov The degradation kinetics in aqueous solution have been shown to follow pseudo-first-order kinetics, with maximum stability observed around pH 6.0. nih.gov

Stability-indicating analytical methods, primarily based on LC-MS/MS, have been developed to identify and quantify impurities that form during manufacturing or upon storage. nih.gov In studies of stressed parenteral solutions (e.g., stored at 40°C for 6 months), several major impurities have been identified. nih.gov The control of these impurities is mandatory as some may be bioactive. nih.gov Known impurities include stereoisomers, constitutional isomers, and various related peptides and cyclic compounds. nih.govgoogle.com

| Impurity Name | Concentration (in stressed solution) | Reference |

|---|---|---|

| cyclo(AlaGln) | 808 µg/mL | nih.gov |

| pyroGluAla | 122 µg/mL | nih.gov |

| AlaGlu | 117 µg/mL | nih.gov |

| AlaGln epimers (DL+LD) | 38 µg/mL | nih.gov |

| AlaAlaGln | 18 µg/mL | nih.gov |

| cyclo(AlaGlu) | 16 µg/mL | nih.gov |

Method Validation for Complex Biological Matrices (e.g., Cell Culture Broth)

Validating an analytical method for a complex biological matrix like cell culture broth presents a significant challenge. sci-hub.se The matrix contains a multitude of components (amino acids, salts, vitamins, proteins) that can interfere with the analysis, affecting accuracy and precision. sci-hub.seabq.org.br

A comprehensive comparison of four different detection systems (UV, ELSD, FLD, and ESI-MS/MS) for quantifying this compound in CHO cell culture broth concluded that only fluorescence detection (after OPA derivatization) and ESI-MS/MS were applicable under the tested chromatographic conditions. sci-hub.senih.gov Matrix effects rendered UV and ELSD detection unusable for untreated samples. sci-hub.se

Method validation according to regulatory guidelines (e.g., ICH) involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. ijlpr.comnih.gov For cell culture applications, this means ensuring that the method can accurately measure the dipeptide's concentration over time as it is consumed by cells, without interference from secreted metabolites or degradation products. The high specificity of MS/MS and the robustness of precolumn derivatization with fluorescence detection make them the preferred methods for reliable quantification in these demanding matrices. sci-hub.senih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for quantifying N5-(L-Alanyl)-L-glutamine in biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is widely validated for quantification. Key parameters include:

- Column : SUPELCO Discovery HS F5-3 (150 mm × 2.1 mm, 3 µm) .

- Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid) at 0.35 mL/min .

- Validation : Include linearity (e.g., 0.1–50 µg/mL), precision (RSD < 5%), and recovery (>90%) to ensure reproducibility in complex media like IVF culture solutions .

Q. How can researchers ensure the stability of this compound in cell culture media?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis. Reconstituted solutions are stable for ≤72 hours at 4°C .

- Purity Criteria : Use ≥99% pure batches (e.g., CELLPURE® grade) with ≤12.0 E.U./g endotoxin levels to avoid confounding experimental results .

- Quality Control : Monitor degradation via HPLC or mass spectrometry, focusing on glutamine liberation under high-temperature or prolonged storage conditions .

Q. What synthetic routes are available for this compound, and how are impurities characterized?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Preferred for high-purity dipeptides. Monitor coupling efficiency using ninhydrin tests or LC-MS .

- Impurity Profiling : Common byproducts include free glutamine or alanyl residues. Use 1D/2D NMR (e.g., proton and carbon spectra) to confirm structural integrity and detect γ-ester derivatives .

Advanced Research Questions

Q. What experimental designs are effective for studying this compound in mucosal repair models?

- Methodological Answer :

- Animal Models : Use 5-fluorouracil (5-FU)-induced mucositis in mice. Administer 1.5 g/kg/day this compound intravenously for 7 days to assess histopathological recovery (e.g., villus height restoration) .

- Controls : Compare with free glutamine or placebo to isolate dipeptide-specific effects. Include biomarkers like intestinal permeability (FITC-dextran assay) .

- Data Challenges : Address variability in mucosal healing rates by stratifying subjects based on baseline inflammation markers .

Q. How does this compound influence polymer-based biomedical applications (e.g., microgels)?

- Methodological Answer :

- Polymer Synthesis : Incorporate N5-(2-hydroxypropyl)-L-glutamine into copolymers for inverse suspension crosslinking. Use horseradish peroxidase (HRP) to form viscoelastic microgels with Young’s moduli ~10–100 kPa .

- Functionalization : Modify with propargyl or aminohexyl groups for click chemistry or drug conjugation. Validate crosslink density via elastically active network chains (EANCs: 0.717–0.946 × 10⁻³ mol/cm³) using AFM nanoindentation .

- Challenges : Optimize surfactant choice (e.g., SPAN 80 vs. AOT) to balance microgel size and hydration .

Q. What mechanisms underlie conflicting results on this compound in oncology research?

- Methodological Answer :

- Context-Dependent Effects : In colorectal cancer, this compound (2.5 g/day) reduced chemotherapy-induced diarrhea (p < 0.05) without altering tumor growth in FOLFOX-6 trials . Contrastingly, NSCLC studies show glutamine supplementation may enhance tumor metabolism under hypoxic conditions .

- Experimental Mitigation : Use isotopically labeled tracers (e.g., ¹³C-glutamine) to track tumor vs. host metabolism. Combine with transcriptomics (e.g., GLUT1/SLC1A5 expression) to identify patient subgroups benefiting from supplementation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability studies of this compound?

- Methodological Answer :

- Root Cause : Variability arises from hydrolysis rates in aqueous solutions. For example, acidic mobile phases in HPLC may artificially inflate degradation rates vs. physiological pH .

- Resolution : Standardize storage conditions (pH 7.4, 4°C) and validate stability using multiple assays (e.g., NMR for structural integrity, LC-MS for quantification) .

Q. Why do copolymer studies using this compound derivatives show divergent thermal properties?

- Methodological Answer :

- Host-Guest Interactions : Poly[N5-(3-hydroxypropyl)-L-glutamine] copolymers exhibit helix-coil transition variability due to side-chain hydrophilicity. Apply host-guest theory to calculate stability constants (e.g., θ parameters) and reconcile data .

- Synthesis Artifacts : Spurious γ-ester formation during HCl hydrolysis can skew thermal analysis. Use trifluoroacetic acid (TFA) hydrolysis and MALDI-TOF to confirm copolymer composition .

Methodological Tables

Table 1 : Key Analytical Parameters for UHPLC-MS/MS Quantification

| Parameter | Specification |

|---|---|

| Column | SUPELCO Discovery HS F5-3 |

| Flow Rate | 0.35 mL/min |

| Detection Limit | 0.1 µg/mL |

| Precision (RSD) | <5% |

| Recovery Rate | >90% |

Table 2 : Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 217.22 g/mol |

| Melting Point | 206.9°C |

| Purity | ≥99% (CELLPURE®) |

| Endotoxin Level | ≤12.0 E.U./g |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.